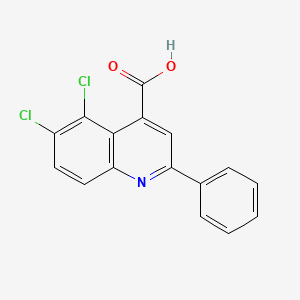
5,6-Dichloro-2-phenylquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-phenylquinoline-4-carboxylic acid is a quinoline derivative characterized by the presence of two chlorine atoms at the 5th and 6th positions, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position. Quinolines are heterocyclic aromatic organic compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Doebner-Miller Reaction: This involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Biltz Synthesis: This method uses o-phenylenediamine and aldehydes in the presence of an acid catalyst.
Industrial Production Methods: Industrial production often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The choice of synthetic route depends on the desired scale, cost, and environmental considerations.
Types of Reactions:
Oxidation: Oxidation reactions can convert the quinoline core to quinone derivatives.
Reduction: Reduction reactions can reduce the quinoline core to hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromyl chloride, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution typically uses Lewis acids like aluminum chloride, while nucleophilic substitution may involve strong bases like sodium hydride.
Major Products Formed:
Oxidation: Quinone derivatives, such as 5,6-dichloro-2-phenylquinoline-4,5-dione.
Reduction: Hydroquinoline derivatives, such as 5,6-dichloro-2-phenylquinoline-4-ol.
Substitution: Various substituted quinolines depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: Quinolines are used as intermediates in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Biology: Quinoline derivatives exhibit a range of biological activities, including antibacterial, antifungal, and antimalarial properties. Medicine: Quinoline derivatives are used in the development of drugs targeting various diseases, such as cancer, bacterial infections, and inflammation. Industry: Quinolines are used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,6-dichloro-2-phenylquinoline-4-carboxylic acid exerts its effects depends on its specific application. For example, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the chlorine atoms present in 5,6-dichloro-2-phenylquinoline-4-carboxylic acid.
6-Chloro-2-phenylquinoline-4-carboxylic acid: Contains only one chlorine atom at the 6th position.
Quinoline-4-carboxylic acid: A simpler quinoline derivative without any chlorine atoms or phenyl group.
Uniqueness: The presence of two chlorine atoms in this compound enhances its reactivity and potential biological activity compared to its simpler analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C16H9Cl2NO2 |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
5,6-dichloro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9Cl2NO2/c17-11-6-7-12-14(15(11)18)10(16(20)21)8-13(19-12)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI Key |
MPAXFERNGASIGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















